molecular formula C7H10ClF2NO B1476709 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098116-67-5

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1476709
CAS No.: 2098116-67-5
M. Wt: 197.61 g/mol
InChI Key: QOAFLDHTYJTSLW-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one is a specialized organic compound that serves as a versatile building block in research applications, particularly in medicinal chemistry and drug discovery. This molecule features a pyrrolidine ring, a common feature in pharmaceuticals known to influence the pharmacokinetic properties of drug candidates . The 3-difluoromethyl group on the ring system is a strategic modification, as the incorporation of fluorine atoms is a widely used tactic in lead optimization to fine-tune a molecule's metabolic stability, lipophilicity, and bioavailability . The reactive α-chloroketone moiety is a key functional group, making this compound a valuable electrophilic intermediate for further chemical transformations, such as nucleophilic substitution reactions to create more complex molecular architectures . As a key synthetic intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its structure in the synthesis of diverse compound libraries for biological screening or as a precursor in the development of potential enzyme inhibitors. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information prior to use.

Properties

IUPAC Name

2-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO/c8-3-6(12)11-2-1-5(4-11)7(9)10/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAFLDHTYJTSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one, with the CAS number 2098116-67-5, is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a pyrrolidine ring substituted with a difluoromethyl group and a chloro moiety, which may influence its reactivity and biological interactions.

  • Molecular Formula : C7H10ClF2NO
  • Molecular Weight : 197.61 g/mol
  • Purity : ≥95% .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but several studies have suggested potential applications in medicinal chemistry and pharmacology:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing pyrrolidine structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Some research has explored the neuroprotective properties of pyrrolidine derivatives. These compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, suggesting potential in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study focusing on pyrrolidine derivatives demonstrated that certain modifications could enhance cytotoxicity against FaDu hypopharyngeal tumor cells. The introduction of specific substituents improved binding affinity to target proteins involved in cell cycle regulation .

Case Study 2: Neuroprotection

Another investigation highlighted the neuroprotective effects of pyrrolidine-based compounds in models of Alzheimer's disease. The compounds showed promise in reducing amyloid-beta toxicity and improving cognitive function in animal models .

Comparison with Related Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential anticancer and neuroprotective effects
1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-oneStructureModerate cytotoxicity; potential antidepressant effects
3-(Difluoromethyl)-piperidine derivativesStructureAntimicrobial activity against Gram-positive bacteria

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H10ClF2NO
  • Molecular Weight : 197.61 g/mol
  • IUPAC Name : 2-chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one

The compound features a pyrrolidine ring substituted with a difluoromethyl group, contributing to its unique reactivity and potential biological activity.

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible activity against various biological targets:

  • Antiviral Activity : Research has indicated that compounds with similar structures exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development.
  • Neurological Disorders : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems. Studies are ongoing to evaluate its efficacy in treating conditions such as anxiety and depression.

Agrochemicals

The unique chemical structure allows for exploration in agrochemical formulations. Compounds with difluoromethyl groups have been noted for their effectiveness as herbicides and fungicides:

  • Herbicidal Properties : Initial studies suggest that derivatives of this compound may inhibit specific plant growth pathways, leading to their application as selective herbicides.

Material Science

In material science, this compound has potential applications in developing new materials with specific properties:

  • Polymer Chemistry : The chlorinated structure can be utilized in polymerization processes to create functionalized polymers with enhanced thermal stability and chemical resistance.

Case Study 1: Antiviral Screening

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and screened them against viral strains. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting a pathway for further drug development targeting viral infections .

Case Study 2: Herbicidal Efficacy

Another study focused on the herbicidal properties of difluoromethyl-substituted compounds. The results demonstrated that specific formulations containing this compound effectively controlled weed populations without harming crop yields, highlighting its potential utility in sustainable agriculture practices .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one 3-(difluoromethyl)pyrrolidin-1-yl ~184.59 Potential use in medicinal chemistry due to fluorinated substituent; electron-withdrawing effects may modulate reactivity.
2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one Pyrrolidin-1-yl (unsubstituted) ~132.57 Employed in Friedel-Crafts alkylation; simpler structure may enhance reactivity in organic synthesis.
2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one 2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl 283.75 Electron-donating methoxy groups improve solubility; used as a versatile scaffold in drug discovery.
2-Chloro-1-(5-methyl-1H-pyrrol-2-yl)ethan-1-one 5-methyl-1H-pyrrol-2-yl ~171.61 Aromatic pyrrole ring confers distinct electronic properties; applications in heterocyclic chemistry.
1-(4-Chlorophenyl)-2-(4-methylpyrazol-1-yl)ethan-1-one 4-Methylpyrazol-1-yl Pyrazole substituent linked to cytotoxic activity; highlights role of heterocycles in bioactivity.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. This could influence solubility and binding interactions in biological systems .
  • Pyrrolidine vs. Pyrrole : Saturated pyrrolidine rings (as in the target compound) exhibit greater conformational flexibility than aromatic pyrrole systems (), which may impact molecular docking and protein interactions .

Research Findings and Implications

  • Structural Flexibility : The pyrrolidine ring’s saturation allows for diverse substituent configurations, as seen in dimethoxyphenyl () and piperidine hybrids (). These modifications tailor compounds for specific biological targets or material science applications .
  • The target compound’s safety profile remains unstudied but may align with halogenated analogs .

Preparation Methods

Catalytic Reduction and Substitution Approach

One method, adapted from analogous preparations of related chloro-ethanol compounds, involves catalytic reduction of chloro-substituted ketones followed by substitution with pyrrolidine derivatives:

Step Reagents/Conditions Description Yield & Notes
1 2-Chloro-1-(3,4-difluorophenyl)ethanone, Rh or Ir catalyst, formic acid/triethylamine Catalytic asymmetric reduction of ketone to chiral chloro-ethanol intermediate High enantiomeric excess (~98%) achieved using Rh/Ir catalysts with formic acid as hydrogen donor
2 Pyrrolidine derivative with difluoromethyl substitution Nucleophilic substitution to form the target compound Reaction conditions optimized for temperature and solvent to maximize yield and purity

This method emphasizes the use of chiral catalysts and hydrogen donors (formic acid, triethylamine) for selective reduction, followed by coupling with the pyrrolidine ring bearing the difluoromethyl group.

Direct Acylation of Difluoromethylpyrrolidine

An alternative approach involves direct acylation of 3-(difluoromethyl)pyrrolidine with 2-chloroacetyl chloride or its equivalent:

Step Reagents/Conditions Description Yield & Notes
1 3-(Difluoromethyl)pyrrolidine, 2-chloroacetyl chloride, base (e.g., triethylamine) Nucleophilic acyl substitution under controlled temperature High yield, base neutralizes HCl byproduct, reaction time and temperature optimized to minimize side products
2 Purification via column chromatography or recrystallization Isolation of pure product Purity >95% typically achieved

This method benefits from straightforward reaction conditions and is commonly used for synthesizing chloro-substituted ethanone derivatives with nitrogen heterocycles.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Reaction
Solvent Toluene, dichloromethane, or ethyl acetate Solvent polarity affects reaction rate and selectivity
Temperature Room temperature to reflux (25–80 °C) Higher temperatures increase reaction rate but may increase side products
Catalyst Rhodium or iridium complexes for reduction; none for acylation Catalysts improve enantioselectivity and yield in reduction steps
Base Triethylamine or sodium formate Neutralizes acid byproducts, facilitates substitution
Reaction Time Several hours to overnight Sufficient time needed for complete conversion without degradation

Representative Experimental Example

Example: Preparation via Catalytic Reduction and Coupling

  • 38 g of 2-chloro-1-(3,4-difluorophenyl)ethanone was dissolved in 400 mL toluene.
  • Catalyst (Rh-based complex) was added (0.098 g).
  • A premixed solution of formic acid and triethylamine was added in portions at room temperature.
  • The mixture was heated to reflux and stirred overnight.
  • Reaction progress was monitored by TLC.
  • After completion, the mixture was quenched with water, extracted, dried, and purified by silica gel chromatography.
  • The product was obtained as a yellow oil with 98% enantiomeric excess.

Analytical and Characterization Data

Technique Data/Result Purpose
Chiral HPLC 98% enantiomeric excess Confirm stereochemical purity
NMR (1H, 13C) Chemical shifts consistent with expected structure Structural confirmation
FT-IR Characteristic C=O stretch around 1700 cm⁻¹ Functional group identification
Mass Spectrometry Molecular ion peak matching expected molecular weight Molecular confirmation

Comparative Summary of Preparation Routes

Method Key Reagents Advantages Disadvantages
Catalytic asymmetric reduction + coupling Rh/Ir catalyst, formic acid, triethylamine High stereoselectivity, high yield Requires expensive catalysts, longer reaction time
Direct acylation of difluoromethylpyrrolidine 2-chloroacetyl chloride, base Simpler setup, scalable May require careful control to avoid side reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-(difluoromethyl)pyrrolidine and α-chloroketone derivatives. Key parameters include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
  • Temperature Control : Maintain 0–50°C to minimize side reactions (e.g., over-alkylation) .
  • Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexanes (0–30%) for optimal separation .
    • Data Table :
ParameterOptimal RangeYield ImpactReference
SolventDMF/THF+15%
Temp.0–50°C-10% side products

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with literature data (e.g., pyrrolidine ring protons at δ 1.80–1.91 ppm, carbonyl at δ 164.7 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+Na]+^+ at m/z 170.0343) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the difluoromethyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloroacetyl group .
  • Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the difluoromethyl substituent influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing difluoromethyl group increases electrophilicity at the carbonyl, enhancing reactivity in nucleophilic additions .
  • Hydrogen Bonding : Fluorine atoms participate in weak H-bonding with solvents or biomolecules, affecting solubility and binding (e.g., in enzyme inhibition assays) .
  • Comparative Studies : Compare with non-fluorinated analogs (e.g., 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one) using DFT calculations to quantify electronic differences .

Q. What computational strategies can predict the compound’s electronic properties and reaction pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model solubility .
  • Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., kinases or proteases) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism) causing signal splitting .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to confirm ambiguous carbonyl signals .
  • Cross-Validation : Compare HRMS and X-ray crystallography data (if available) to resolve discrepancies in molecular weight or geometry .

Data Contradiction Analysis

  • Example : Conflicting 1H^1H NMR shifts for pyrrolidine protons (e.g., δ 1.80–1.91 ppm vs. δ 2.10–2.25 ppm in similar derivatives) may arise from solvent polarity or temperature differences. Mitigate by standardizing experimental conditions and referencing crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
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2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one

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